molecular formula C15H24 B1247522 alpha-Selinene CAS No. 473-13-2

alpha-Selinene

Cat. No.: B1247522
CAS No.: 473-13-2
M. Wt: 204.35 g/mol
InChI Key: OZQAPQSEYFAMCY-QLFBSQMISA-N
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Description

Alpha-Selinene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is one of the principal components found in the essential oils of various plants, including celery seeds. This compound is known for its distinctive aromatic properties and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Selinene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific terpene synthases. This process can be carried out both in vitro and in vivo. The reaction conditions typically involve the use of polypeptides that catalyze the conversion of FPP to this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plant sources such as celery seeds. The extraction methods include steam distillation and cold pressing. These methods allow for the isolation of this compound along with other sesquiterpenes present in the essential oils .

Chemical Reactions Analysis

Types of Reactions: Alpha-Selinene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxygenated and halogenated derivatives of this compound, which have enhanced chemical and biological properties .

Scientific Research Applications

Alpha-Selinene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Selinene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects through modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Alpha-Selinene is part of a group of closely related isomeric compounds known as selinenes. These include:

  • Beta-Selinene
  • Gamma-Selinene
  • Delta-Selinene

While all these compounds share the same molecular formula (C15H24), they differ in the spatial orientation of their atoms and functional groups. This difference in structure leads to variations in their chemical and biological properties. This compound is unique due to its specific configuration, which contributes to its distinctive aromatic properties and potential therapeutic benefits .

Properties

IUPAC Name

(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQAPQSEYFAMCY-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963792
Record name alpha-Selinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-13-2
Record name α-Selinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Selinene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Selinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR)
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Record name .ALPHA.-SELINENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is alpha-Selinene?

A1: this compound is a naturally occurring sesquiterpene hydrocarbon commonly found in essential oils of various plants, including Lavandula viridis [], Picea smithiana [], and Radix Angelicae Pubescentis []. It contributes to the characteristic aroma of these plants and has garnered interest for its potential biological activities.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H24, and its molecular weight is 204.35 g/mol.

Q3: How is this compound typically characterized?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique employed for characterizing and quantifying this compound in plant extracts and essential oils. This method effectively separates and identifies volatile compounds based on their retention times and mass spectra [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q4: What are the primary sources of this compound?

A4: this compound is found in the essential oils of several plant species, with notable examples including Aucklandia lappa Decne [], Peucedanum tauricum Bieb [], and Helichrysum chasmolycicum []. The relative abundance of this compound can vary significantly depending on the plant species, geographical origin, and extraction methods used.

Q5: Has the essential oil composition of Lavandula viridis been compared from different sources?

A5: Yes, researchers have analyzed the essential oil composition of Lavandula viridis from field-grown plants, in vitro shoot cultures, and micropropagated plants of the same clone. While the same major components were found, the monoterpene fraction of the in vitro shoot cultures displayed different relative amounts of hydrocarbons and oxygenated components compared to the field-grown and micropropagated plants [].

Q6: What is the significance of this compound in Picea smithiana?

A6: In Picea smithiana, this compound is one of the key antimicrobial compounds found in its essential oil. It was isolated using bioautography and identified through GC-MS analysis. The essential oil, rich in monoterpene compounds like this compound, showed good antibacterial activity against several bacterial strains and significant antifungal activity against specific fungal strains [].

Q7: Can this compound serve as a marker for specific properties in plants?

A7: Yes, research suggests that this compound can be a potential marker for resistance to powdery mildew in hop plants (Humulus lupulus). The presence of this compound, along with other compounds, was positively correlated with powdery mildew resistance in hop cultivars [].

Q8: Are there any studies focusing on this compound in ripe Momordica charantia?

A8: A study investigated the chemical constituents of ripe Momordica charantia from Lombok, Indonesia, using GC-MS. The analysis revealed the presence of this compound (5.43 %) among other compounds, contributing to the understanding of the chemical profile of ripe Momordica charantia and its potential medicinal properties [].

Q9: Has this compound been investigated in relation to fungal diseases in crops?

A9: Yes, research has explored the use of betel leaf (Piper betle L.) extract as a botanical fungicide against northern corn leaf blight (Exserohilum turcicum). The n-hexane extract, containing this compound (11.63%) among other active compounds, demonstrated effective inhibition of fungal growth in vitro and reduced lesion development in vivo [].

Q10: What is the role of this compound in Acorus calamus?

A10: this compound is one of the many phytoconstituents identified in Acorus calamus, a medicinal herb traditionally used for various ailments. Although not the primary bioactive compound, it contributes to the overall chemical profile of Acorus calamus, which is known for its diverse pharmacological activities [].

Q11: Can this compound be produced synthetically?

A11: Yes, this compound can be produced through a biotechnological process involving farnesyl pyrophosphate (FPP) and a polypeptide possessing pachulol and 7-epi-alpha-selinene synthase activity. This process can be performed in vitro or in vivo using nonhuman organisms or cells engineered to express the specific polypeptide [].

Q12: Has this compound been identified in Michelia martinii?

A12: GC-MS analysis of volatile oils extracted from fresh leaves, twigs, and flowers of Michelia martinii revealed the presence of this compound as one of the common components in the essential oil profiles. Notably, the volatile oils of the flowers were particularly rich in terpenes, including this compound, and alcohols [].

Q13: How does the extraction time influence the yield and composition of essential oil containing this compound?

A13: Studies on Pogostemon cablin [] and Pothomorphe umbellata [] showed that while extending the extraction time doesn't significantly affect the overall essential oil yield, it can alter the relative percentages of specific components, including this compound.

Q14: What is the significance of this compound in Copaifera luetzelburgii?

A14: In the essential oil extracted from the stem bark of Copaifera luetzelburgii, this compound, particularly the 7-epi-alpha-selinene isomer, was identified as a major constituent (24.73%). The study further explored the cytotoxic activity and antioxidant potential of different extracts from this plant, highlighting its potential for medicinal applications [].

Q15: Can you provide an example where this compound is found alongside other sesquiterpenes?

A15: In the essential oil of Penicillium roqueforti strains that produce PR toxin, this compound is found alongside a characteristic set of volatile sesquiterpene hydrocarbons, including (+)-aristolochene, beta-bisabolene, and others. This specific sesquiterpene profile, including this compound, can serve as a volatile marker for the presence of PR toxin in this fungal species [].

Q16: Has this compound been identified in any freesia cultivars?

A16: Yes, this compound was identified as one of the major volatile compounds in the double flower freesia cultivar 'Sweet Lemon'. This cultivar, developed for its strong fragrance, had a complex aroma profile with linalool, alpha-terpineol, and limonene also present in significant amounts [].

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